molecular formula C8H19IN2Si B14350932 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 91631-72-0

1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B14350932
CAS No.: 91631-72-0
M. Wt: 298.24 g/mol
InChI Key: BHZZMKRENTZGRP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethylimidazole with trimethylsilyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:

1,3-Dimethylimidazole+Trimethylsilyl iodide1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide\text{1,3-Dimethylimidazole} + \text{Trimethylsilyl iodide} \rightarrow \text{this compound} 1,3-Dimethylimidazole+Trimethylsilyl iodide→1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of 1,3-dimethylimidazole.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield different halogenated derivatives of the compound.

Scientific Research Applications

1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.

    Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazole: A precursor to the compound, lacking the trimethylsilyl group.

    Trimethylsilyl Iodide: A reagent used in the synthesis of the compound.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: A similar compound with a phenyl group instead of the trimethylsilyl group.

Uniqueness

1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.

Properties

91631-72-0

Molecular Formula

C8H19IN2Si

Molecular Weight

298.24 g/mol

IUPAC Name

(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-trimethylsilane;iodide

InChI

InChI=1S/C8H18N2Si.HI/c1-9-6-7-10(2)8(9)11(3,4)5;/h6-8H,1-5H3;1H

InChI Key

BHZZMKRENTZGRP-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1[Si](C)(C)C)C.[I-]

Origin of Product

United States

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